molecular formula C14H14N2O4 B11974642 N-(3-Methylphenyl)-2-nitrobenzamide hydrate CAS No. 307942-30-9

N-(3-Methylphenyl)-2-nitrobenzamide hydrate

Cat. No.: B11974642
CAS No.: 307942-30-9
M. Wt: 274.27 g/mol
InChI Key: JZNUUZOKAUTVTA-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-nitrobenzamide hydrate is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-nitrobenzamide hydrate typically involves the nitration of 3-methylbenzoic acid followed by the formation of the amide bond. One common method is as follows:

    Nitration: 3-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-methyl-2-nitrobenzoic acid.

    Amidation: The 3-methyl-2-nitrobenzoic acid is then reacted with an amine, such as 3-methylaniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form N-(3-Methylphenyl)-2-nitrobenzamide.

    Hydration: The final step involves the hydration of the amide to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-nitrobenzamide hydrate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-Methylphenyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-Methyl-2-nitrobenzoic acid and 3-methylaniline.

Scientific Research Applications

N-(3-Methylphenyl)-2-nitrobenzamide hydrate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-nitrobenzamide hydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amide group can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(3-Methylphenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.

    N-(3-Methylphenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

N-(3-Methylphenyl)-2-nitrobenzamide hydrate is unique due to the presence of both a nitro group and an amide group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

CAS No.

307942-30-9

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-(3-methylphenyl)-2-nitrobenzamide;hydrate

InChI

InChI=1S/C14H12N2O3.H2O/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16(18)19;/h2-9H,1H3,(H,15,17);1H2

InChI Key

JZNUUZOKAUTVTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-].O

Origin of Product

United States

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